Desetil Sildenafilo-d3

Descripción general

Descripción

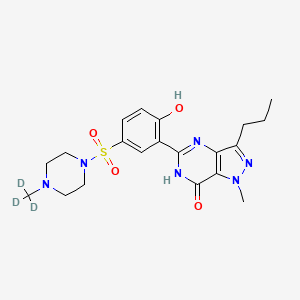

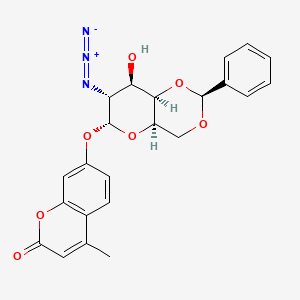

Desethyl Sildenafil-d3 is a biochemical used for proteomics research . It is the labelled analogue of Desethyl Sildenafil, which is a metabolite of Sildenafil . Sildenafil is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .

Molecular Structure Analysis

The molecular formula of Desethyl Sildenafil-d3 is C20H23D3N6O4S, and its molecular weight is 449.52 . A quantum-chemical study on the relative stability of sildenafil tautomers has been conducted, which could provide insights into the molecular structure of Desethyl Sildenafil-d3 .Chemical Reactions Analysis

A study has been conducted on the simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites in human whole blood and urine by isotope dilution LC–MS–MS .Aplicaciones Científicas De Investigación

Estudio de Bioequivalencia

Desetil Sildenafilo-d3 se ha utilizado en el desarrollo de un método simple, sensible y específico de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para la cuantificación simultánea de sildenafilo y su metabolito N-desmetil sildenafilo en plasma humano . Este método se utilizó con éxito para el análisis de muestras de plasma después de la administración oral de 100 mg en 43 voluntarios masculinos humanos indios sanos en condiciones de ayuno .

Investigación Proteómica

This compound también se utiliza como bioquímico para la investigación proteómica . La proteómica es un estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar los efectos del sildenafilo y sus metabolitos en la expresión y función de las proteínas.

Estudios Farmacológicos

El sildenafilo, un inhibidor selectivo de la PDE5, se prescribe para la disfunción eréctil y la hipertensión arterial pulmonar. Sin embargo, considerando los amplios roles de la PDE5, el sildenafilo podría ser útil en otras patologías . This compound, al ser un metabolito del sildenafilo, se puede utilizar en estudios farmacológicos para comprender el mecanismo de acción y los posibles efectos terapéuticos del sildenafilo.

Mecanismos Epigenéticos Toxicológicos

Existe alguna investigación que sugiere que el sildenafilo, un medicamento utilizado para tratar la disfunción eréctil, puede afectar la metilación del ADN, que es una modificación epigenética que puede regular la expresión génica . This compound se puede utilizar en estos estudios para comprender los mecanismos epigenéticos toxicológicos del sildenafilo y sus metabolitos.

Reprogramación de Fármacos

Dada la variada distribución de PDE5 en los órganos, las investigaciones recientes han explorado ampliamente el posible efecto terapéutico del sildenafilo en diversas condiciones, como dolor, cáncer, enfermedad de Alzheimer, depresión, fenómeno de Raynaud, úlceras digitales, cicatrización de heridas, retinopatía, úlcera gástrica, colitis, nefropatía, lesiones pulmonares . This compound se puede utilizar en estos estudios para comprender los posibles efectos terapéuticos del sildenafilo y sus metabolitos en estas condiciones.

Investigación sobre el Cáncer

Se ha descubierto que el sildenafilo tiene posibles efectos terapéuticos en el cáncer . This compound se puede utilizar en la investigación del cáncer para comprender el mecanismo de acción y los posibles efectos terapéuticos del sildenafilo y sus metabolitos en el cáncer.

Safety and Hazards

Direcciones Futuras

Future research could focus on developing a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This could potentially be applied to Desethyl Sildenafil-d3 as well.

Mecanismo De Acción

Target of Action

Desethyl Sildenafil-d3, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger responsible for transmitting signals of nitric oxide (NO), an important vasodilator .

Mode of Action

Desethyl Sildenafil-d3 works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . This leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow. In the context of erectile dysfunction, this enhanced blood flow aids in achieving and maintaining an erection during sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Desethyl Sildenafil-d3 is the NO/cGMP pathway . Upon sexual stimulation, NO is released, which then stimulates the production of cGMP. Under normal circumstances, PDE5 degrades cGMP, maintaining its levels within a certain range. By inhibiting pde5, desethyl sildenafil-d3 allows for the accumulation of cgmp, leading to prolonged smooth muscle relaxation and vasodilation .

Pharmacokinetics

The pharmacokinetics of Desethyl Sildenafil-d3 are likely to be similar to those of Sildenafil, given their structural similarity. Sildenafil has a rapid absorption rate, with a slower rate when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . After administration, the effect of Sildenafil gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours .

Result of Action

The primary result of Desethyl Sildenafil-d3’s action is the facilitation of erections in response to sexual stimulation . By inhibiting PDE5 and allowing cGMP to accumulate, it promotes the relaxation of smooth muscle and the dilation of blood vessels in the penis, facilitating the inflow of blood required for an erection . Additionally, some studies suggest that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

The action of Desethyl Sildenafil-d3 can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Furthermore, the use of certain other medications, such as proton pump inhibitors, can influence the absorption and efficacy of Sildenafil . As an emerging pollutant, the environmental health impacts of Sildenafil and its metabolites are also a subject of ongoing research .

Análisis Bioquímico

Biochemical Properties

Desethyl Sildenafil-d3 interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Sildenafil, which is known to inhibit phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow

Cellular Effects

Studies on Sildenafil, its parent compound, suggest that it can alter gene expression and cellular behavior . It is plausible that Desethyl Sildenafil-d3 may have similar effects on cells, influencing cell function, signaling pathways, and cellular metabolism.

Molecular Mechanism

Sildenafil, from which Desethyl Sildenafil-d3 is derived, works by inhibiting the PDE5 enzyme, leading to increased blood flow . It is possible that Desethyl Sildenafil-d3 may exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Studies on Sildenafil suggest that it has a beneficial effect on ischemic colitis in animal models

Metabolic Pathways

Sildenafil, its parent compound, is known to affect DNA methylation, histone modifications, and non-coding RNA expression . It is possible that Desethyl Sildenafil-d3 may be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJUPYNXDNXBO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747482 | |

| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-75-5 | |

| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/no-structure.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)